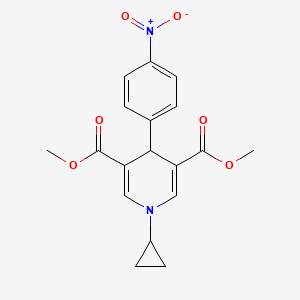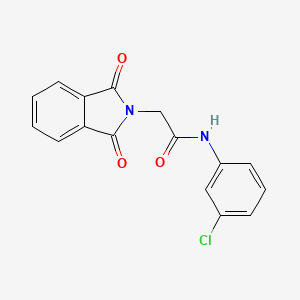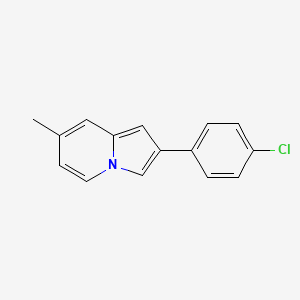
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a benzyl group, a bromobenzene sulfonamide moiety, and a methoxy-methylphenyl acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the sulfonamide: Reacting 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base like triethylamine to form N-benzyl-4-bromobenzenesulfonamide.
Acylation: Reacting the resulting sulfonamide with 2-methoxy-5-methylphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial enzymes involved in folic acid synthesis.
Anticancer Action: It may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-Benzylsulfonamides: Compounds with similar benzyl and sulfonamide groups.
Methoxyphenylacetamides: Compounds with similar methoxy and acetamide groups.
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Propiedades
Fórmula molecular |
C23H23BrN2O4S |
|---|---|
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-6-4-3-5-7-18)31(28,29)20-11-9-19(24)10-12-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
UTIJOQONVRKBOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)

![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
